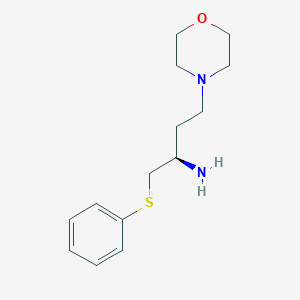

(R)-4-Morpholino-1-(phenylthio)-2-butylamine

Description

The exact mass of the compound (R)-4-Morpholino-1-(phenylthio)-2-butylamine is 266.14528450 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-4-Morpholino-1-(phenylthio)-2-butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Morpholino-1-(phenylthio)-2-butylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHVBUNXLXLXKG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(CSC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC[C@H](CSC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648574 | |

| Record name | (2R)-4-(Morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870812-95-6, 1346597-56-5 | |

| Record name | (αR)-α-[(Phenylthio)methyl]-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870812-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-(Morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-4-Morpholino-1-(phenylthio)-2-butylamine

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically robust synthetic pathway for (R)-4-Morpholino-1-(phenylthio)-2-butylamine, a key chiral intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and critical process parameters. The synthesis leverages fundamental principles of asymmetric synthesis to achieve the desired stereochemistry, a critical factor for its application in the development of bioactive molecules.

Introduction: The Significance of (R)-4-Morpholino-1-(phenylthio)-2-butylamine

(R)-4-Morpholino-1-(phenylthio)-2-butylamine, with the molecular formula C₁₄H₂₂N₂OS, is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its structural features, including a morpholine ring, a phenylthio group, and a stereodefined amine center, make it a valuable synthon for creating complex molecules with specific biological activities.[1] The "(R)" designation at the C2 position is of paramount importance, as the stereochemistry of a drug molecule often dictates its pharmacological and toxicological profile. This intermediate is notably associated with the synthesis of norepinephrine reuptake inhibitors (NRIs), such as Reboxetine, highlighting its relevance in the development of treatments for central nervous system disorders.[2][3]

The morpholine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[4][5] The phenylthio group offers a handle for further chemical modifications, while the primary amine is a key functional group for forming amide bonds or other critical linkages in the final drug substance.[1]

This guide will delineate a logical and efficient synthetic route to (R)-4-Morpholino-1-(phenylthio)-2-butylamine, emphasizing the chemical principles that underpin each transformation.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a chiral starting material to ensure the correct stereochemistry at the C2 position. A plausible disconnection approach is illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis and available literature precedents, a forward synthesis is proposed, commencing with a commercially available chiral building block, (R)-2-aminobutanol. This strategy ensures the stereochemical integrity of the final product.

The Synthesis Pathway: A Step-by-Step Elucidation

The proposed synthesis is a multi-step process that involves the sequential introduction of the necessary functional groups onto the chiral backbone.

Caption: Overall workflow of the proposed synthesis.

Step 1: Protection of the Amine Group of (R)-2-Aminobutanol

Causality: The primary amine of the starting material, (R)-2-aminobutanol, is a nucleophile and can interfere with subsequent reactions, particularly the introduction of the phenylthio group. Therefore, it is essential to protect it with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the conditions of the subsequent steps and can be readily removed at the end of the synthesis.

Experimental Protocol:

-

Dissolve (R)-2-aminobutanol (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected (R)-2-aminobutanol.

| Parameter | Value |

| Starting Material | (R)-2-aminobutanol |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Step 2: Activation of the Primary Hydroxyl Group

Causality: To facilitate the nucleophilic substitution with thiophenol in the next step, the primary hydroxyl group of the Boc-protected amino alcohol needs to be converted into a better leaving group. Mesylation (conversion to a mesylate) is a common and effective method for this transformation.

Experimental Protocol:

-

Dissolve the Boc-protected (R)-2-aminobutanol (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

| Parameter | Value |

| Reagent | Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C |

| Typical Yield | >90% |

Step 3: Introduction of the Phenylthio Group

Causality: The phenylthio group is introduced via a nucleophilic substitution (Sₙ2) reaction. Thiophenol, in the presence of a base, forms the thiophenolate anion, which is a potent nucleophile that displaces the mesylate leaving group.

Experimental Protocol:

-

Prepare a solution of sodium thiophenolate by adding thiophenol (1.1 eq) to a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Alternatively, thiophenol (1.1 eq) can be deprotonated with a base like sodium hydroxide in a suitable solvent.

-

Add a solution of the mesylated intermediate (1.0 eq) in THF to the sodium thiophenolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected (R)-1-(phenylthio)-2-butylamine derivative.

| Parameter | Value |

| Nucleophile | Thiophenol |

| Base | Sodium Hydride or Sodium Hydroxide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 80-90% |

Step 4: Introduction of the Morpholine Moiety

Causality: This step involves the alkylation of morpholine with a suitable electrophile derived from the product of the previous step. To achieve this, the secondary hydroxyl group needs to be activated, or a two-step oxidation-reductive amination sequence can be employed. A more direct approach involves activating the secondary alcohol and then performing a nucleophilic substitution with morpholine.

Alternative 1: Activation and Substitution

-

Activate the secondary hydroxyl group of the Boc-protected (R)-1-(phenylthio)-2-butanol derivative using a similar mesylation or tosylation procedure as in Step 2.

-

React the resulting mesylate/tosylate with an excess of morpholine, which acts as both the nucleophile and the base, at an elevated temperature (e.g., in a sealed tube or under reflux).

Alternative 2: Reductive Amination (More Controlled)

-

Oxidation: Oxidize the secondary alcohol of the Boc-protected (R)-1-(phenylthio)-2-butanol derivative to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

-

Reductive Amination: React the resulting ketone with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6] This method is often preferred for its mild conditions and high yields.

Experimental Protocol (Reductive Amination):

-

Dissolve the Boc-protected (R)-1-(phenylthio)-2-butanol derivative (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.2 eq) and stir at room temperature until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the iodine byproducts.

-

To the filtrate containing the crude ketone, add morpholine (1.5 eq) and acetic acid (catalytic amount).

-

Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the Boc-protected (R)-4-Morpholino-1-(phenylthio)-2-butylamine.

| Parameter | Value |

| Reagents | Dess-Martin periodinane, Morpholine, Sodium triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Typical Yield | 70-85% (over two steps) |

Step 5: Deprotection of the Amine Group

Causality: The final step is the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the Boc-protected (R)-4-Morpholino-1-(phenylthio)-2-butylamine (1.0 eq) in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of >10.

-

Extract the free amine product with a suitable organic solvent like DCM or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, (R)-4-Morpholino-1-(phenylthio)-2-butylamine.

| Parameter | Value |

| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Characterization and Quality Control

The identity and purity of the final product, as well as the intermediates at each stage, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and, with a chiral column, to determine the enantiomeric excess (e.e.).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

-

Methanesulfonyl chloride and Trifluoroacetic acid are corrosive and should be handled with extreme care.

-

Sodium hydride is a flammable solid and reacts violently with water.

-

Thiophenol has a strong, unpleasant odor and is toxic.

-

Dichloromethane is a suspected carcinogen.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of (R)-4-Morpholino-1-(phenylthio)-2-butylamine. By starting with a readily available chiral precursor and employing well-established chemical transformations, this route allows for the efficient and stereocontrolled synthesis of this valuable pharmaceutical intermediate. The principles and protocols outlined herein can be adapted and optimized for both laboratory-scale synthesis and potential scale-up operations, providing a solid foundation for researchers and professionals in the field of drug development.

References

- Smolecule. (2023, August 20). (R)-4-Morpholino-1-(phenylthio)-2-butylamine.

- ChemicalBook. 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine synthesis.

- Hunan chemfish Pharmaceutical co.,Ltd. (R)-4-Morpholino-1-(phenylthio)-2-butylamine CAS NO.870812-95-6.

- CymitQuimica. (R)-4-Morpholino-1-(phenylthio)-2-butylamine.

- PubMed. (2008, October 15). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.

- PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.

- Organic Reactions. Enantioselective Epoxide Opening.

- Chemsrc. (R)-4-MORPHOLINO-1-(PHENYLTHIO)-2-BUTYLAMINE price.

- ChemRxiv.

- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.

Sources

- 1. Buy (R)-4-Morpholino-1-(phenylthio)-2-butylamine | 870812-95-6 [smolecule.com]

- 2. (R)-4-Morpholino-1-(phenylthio)-2-butylamine | CymitQuimica [cymitquimica.com]

- 3. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-Morpholino-1-(phenylthio)-2-butylamine: A Technical Guide to a Promising Scaffold in Drug Discovery

Abstract

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a chiral molecule whose specific mechanism of action and biological targets remain undocumented in current scientific literature. However, its chemical architecture, combining a morpholine ring, a phenylthio group, and a chiral butylamine chain, positions it as a compound of significant interest for medicinal chemists and drug development professionals. The structural motifs present are found in numerous bioactive molecules, suggesting its potential as a versatile scaffold for the synthesis of novel therapeutics. This technical guide provides a comprehensive analysis of the compound's known properties, its potential as a synthetic building block, and a hypothetical, yet scientifically grounded, framework for elucidating its biological activity and mechanism of action. We will delve into the pharmacological significance of its constituent moieties and propose a systematic workflow for its investigation, from in silico prediction to in vitro validation.

Introduction: The Untapped Potential of a Chiral Intermediate

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a molecule that, while available from commercial suppliers, has no formally documented biological activity or mechanism of action.[1] It is primarily regarded as a chiral building block or a synthetic intermediate.[1] The presence of a stereocenter, denoted by the (R)-configuration, is of immediate interest, as chirality is a critical determinant of biological activity in drug design.[1] Furthermore, the molecule is a composite of three key functional groups, each with a rich history in medicinal chemistry: the morpholine heterocycle, the phenylthio group, and a primary amine on a butyl chain.

This guide moves beyond the current data limitations to provide a forward-looking perspective for researchers. By dissecting the molecule's structural components and leveraging knowledge of their established roles in pharmacology, we can construct a rational, evidence-based approach to unlock its potential. This document serves as a roadmap for any research program aiming to investigate (R)-4-Morpholino-1-(phenylthio)-2-butylamine, not as an active pharmaceutical ingredient itself, but as a foundational scaffold for novel drug discovery.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of any investigation. The key identifiers and properties of (R)-4-Morpholino-1-(phenylthio)-2-butylamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 870812-95-6 | [2][3][4] |

| Molecular Formula | C₁₄H₂₂N₂OS | [2][3][5] |

| Molecular Weight | 266.40 g/mol | [2][3][5] |

| Purity | ≥95% | [3] |

| Appearance | Typically a liquid | [6] |

| Canonical SMILES | C1COCCN1CCN | [7] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [8] |

Analysis of Bioactive Moieties: A Sum of Promising Parts

The potential bioactivity of (R)-4-Morpholino-1-(phenylthio)-2-butylamine can be inferred by examining the pharmacological profiles of its constituent parts. This structural deconstruction provides a logical basis for formulating hypotheses about its potential biological targets.

The Morpholine Ring: A Privileged Structure

The morpholine heterocycle is widely recognized as a "privileged structure" in medicinal chemistry.[2][8] Its inclusion in a molecule can confer advantageous physicochemical, metabolic, and pharmacokinetic properties.[2] The morpholine ring is a versatile synthetic building block found in numerous approved drugs.[2][9]

-

Improved Pharmacokinetics: The morpholine moiety can enhance aqueous solubility and metabolic stability, which are crucial for a compound's drug-like properties.[10]

-

Target Interaction: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the binding sites of enzymes and receptors. It is a key component of the pharmacophore for a range of molecular targets.[2][8]

-

Central Nervous System (CNS) Activity: A significant number of CNS-active drugs contain the morpholine scaffold. It can modulate the activity of receptors involved in mood disorders, pain, and neurodegenerative diseases by improving permeability across the blood-brain barrier.[10][11]

The Phenylthio Group: A Modulator of Biological Activity

The phenylthio group (C₆H₅S-) is an important functional group in a variety of biologically active compounds. Its sulfur atom and aromatic ring can engage in various interactions with biological macromolecules.

-

Cytotoxic Effects: Compounds incorporating a phenylthio moiety have been synthesized and evaluated as cytotoxic agents against cancer cell lines. For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have shown significant cytotoxicity against human breast cancer cells (MCF-7).[12][13]

-

Antimicrobial Properties: Phenyl-containing compounds, such as 3-phenylpropionic acid, have demonstrated both antibacterial and antifungal activity.[14]

The Butylamine Chain: A Versatile Linker and Pharmacophore

The butylamine backbone provides a flexible linker and a primary amine, which is a common feature in many neurotransmitters and other endogenous signaling molecules.

-

Precursor to Pharmaceuticals: Simple butylamines are key precursors in the synthesis of a wide range of pharmaceuticals, including the antidiabetic drug tolbutamide and the fungicide benomyl.[6]

-

Receptor Interaction: The primary amine group is basic and will be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. This is a classic interaction mode for aminergic G-protein coupled receptors (GPCRs).

-

Pharmacological Research: Substituted butylamines have long been a subject of pharmacological investigation, with compounds like hyoscine butylbromide acting as antimuscarinic agents to reduce smooth muscle contraction.[15][16]

A Proposed Workflow for Elucidating Biological Activity

Given the absence of data on the mechanism of action of (R)-4-Morpholino-1-(phenylthio)-2-butylamine, a systematic, multi-stage investigation is required. The following workflow outlines a rational, step-by-step approach for researchers to identify and characterize the biological activity of this compound.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]

- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. n-Butylamine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Pharmacological research on a substituted butylamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (R)-4-Morpholino-1-(phenylthio)-2-butylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-4-Morpholino-1-(phenylthio)-2-butylamine. As a chiral building block incorporating a morpholine moiety, this compound represents a valuable intermediate in the synthesis of complex bioactive molecules. This document is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, offering insights into its handling, reactivity, and utility.

Core Chemical and Physical Properties

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a chiral organic compound featuring a morpholine ring, a phenylthio group, and a primary amine on a butyl chain.[1] Its key structural features make it a versatile scaffold in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 870812-95-6 | |

| Molecular Formula | C₁₄H₂₂N₂OS | [1] |

| Molecular Weight | 266.40 g/mol | [1] |

| Appearance | Inferred to be a liquid or low-melting solid | N/A |

| Purity | Typically available at ≥95% | |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | N/A |

Solubility and Stability:

While specific solubility data is not widely published, based on its structure, (R)-4-Morpholino-1-(phenylthio)-2-butylamine is expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Its solubility in aqueous solutions is likely to be pH-dependent due to the presence of the amine and morpholine groups.

The compound should be stored under recommended conditions to prevent degradation.[2] The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide. The phenylthio group may also be prone to oxidation under harsh conditions. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Synthesis and Characterization

A potential retrosynthetic analysis is outlined below:

Sources

(R)-4-Morpholino-1-(phenylthio)-2-butylamine: A Technical Guide for Drug Discovery and Development

CAS Number: 870812-95-6

Introduction

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a chiral synthetic compound that has garnered interest within the medicinal chemistry landscape as a versatile building block for the development of novel therapeutic agents.[1] Its unique molecular architecture, featuring a morpholine ring, a chiral butylamine backbone, and a phenylthio group, presents a compelling scaffold for the synthesis of diverse and complex molecules.[1] This guide provides an in-depth analysis of its chemical properties, potential synthetic routes, and its strategic importance in the design of bioactive compounds. While detailed pharmacological data on this specific intermediate is not extensively documented in peer-reviewed literature, this guide will extrapolate its potential applications based on the well-established roles of its constituent functional groups in drug action and molecular recognition.[1]

Molecular Structure and Physicochemical Properties

The structural attributes of (R)-4-Morpholino-1-(phenylthio)-2-butylamine are key to its utility in drug discovery. The molecule's IUPAC name is (2R)-4-morpholin-4-yl-1-(phenylsulfanyl)butan-2-amine.[1]

| Property | Value | Source |

| CAS Number | 870812-95-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₂₂N₂OS | [1][2] |

| Molecular Weight | 266.40 g/mol | [1][2] |

| Chirality | (R)-enantiomer | [1] |

| Storage | 2-8°C, protected from light, under inert atmosphere | [3] |

| Purity | Typically available at ≥95% | [2] |

The presence of a chiral center at the second carbon of the butylamine chain is of particular significance. Enantiopure compounds are critical in modern drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] The (R)-configuration of this amine provides a specific three-dimensional orientation for further synthetic elaborations, which is crucial for achieving selective interactions with biological targets.[1]

The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[6][7] The tertiary amine within the morpholine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The primary amine group on the butylamine chain serves as a key reactive handle for a variety of chemical transformations, including amide bond formation, reductive amination, and substitution reactions, allowing for the facile introduction of diverse pharmacophoric elements.[1] The phenylthio group, while less common than other functionalities, can participate in various chemical reactions and may contribute to the binding of the final molecule to its target protein through hydrophobic or sulfur-pi interactions.

Strategic Value in Synthesis and Drug Design

The primary application of (R)-4-Morpholino-1-(phenylthio)-2-butylamine is as a sophisticated intermediate in the multi-step synthesis of more complex, biologically active molecules.[1][4] Its utility can be understood through its role as both a scaffold and a building block.

As a Chiral Building Block

The defined stereochemistry of the amine group makes this compound an invaluable starting material for the enantioselective synthesis of drug candidates.[1] By incorporating this chiral fragment, chemists can avoid challenging and often low-yielding chiral resolution or asymmetric synthesis steps later in a synthetic sequence. This approach is fundamental to creating drugs with high specificity and reduced off-target effects.

As a Bioactive Scaffold

The combination of the morpholine, amine, and phenylthio groups within a flexible butyl chain provides a foundational structure, or scaffold, from which a library of analogues can be generated.[1] Researchers can systematically modify the primary amine or the phenyl ring to explore the structure-activity relationships (SAR) of a new chemical series, optimizing for potency, selectivity, and pharmacokinetic properties.[1]

Caption: Synthetic utility of the primary amine for generating diverse derivatives.

Representative Synthetic Workflow

Step-by-Step Conceptual Synthesis

-

Starting Material Selection: A common starting point for such a synthesis would be a commercially available, enantiopure amino alcohol, such as (R)-2-aminobutanol. The chirality is thus introduced at the beginning of the sequence.

-

Protection of the Amine: To prevent side reactions in subsequent steps, the primary amine of the starting material would be protected with a suitable protecting group (e.g., Boc, Cbz).

-

Activation of the Hydroxyl Group: The hydroxyl group would then be activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a tosylate or mesylate.

-

Introduction of the Phenylthio Group: The activated hydroxyl group is then displaced by thiophenol in the presence of a base to form the thioether linkage. This is a standard S(_N)2 reaction.

-

Introduction of the Morpholine Moiety: This step would likely involve a two-step sequence. First, the protected amine could be reacted with a suitable four-carbon electrophile that also contains a leaving group. Following this, an intramolecular cyclization with a diethanolamine derivative or a similar precursor would form the morpholine ring. Alternatively, a pre-formed morpholino-containing fragment could be coupled.

-

Deprotection: The final step would be the removal of the amine protecting group to yield the desired (R)-4-Morpholino-1-(phenylthio)-2-butylamine.

Caption: A representative workflow for the synthesis of the target compound.

This conceptual pathway highlights the modularity of the synthesis, allowing for variations at each step to produce a range of analogues. The choice of reagents and reaction conditions would require careful optimization to ensure high yields and retention of stereochemical integrity.[1]

Safety and Handling

As with any research chemical, (R)-4-Morpholino-1-(phenylthio)-2-butylamine should be handled with appropriate safety precautions.[1] While a specific Material Safety Data Sheet (MSDS) should be consulted from the supplier, general guidelines for handling amine-containing, sulfur-containing organic compounds include:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1]

Conclusion

(R)-4-Morpholino-1-(phenylthio)-2-butylamine represents a valuable, albeit under-documented, tool for the modern medicinal chemist. Its combination of a chiral amine, a pharmacokinetic-modulating morpholine ring, and a synthetically versatile phenylthio group makes it an attractive starting point for the design and synthesis of novel drug candidates across various therapeutic areas. While the lack of extensive published data on its direct biological activity or specific synthetic applications necessitates a degree of extrapolation, the foundational principles of medicinal chemistry strongly suggest its potential as a key intermediate. Future research and publications will likely further elucidate the specific roles this compound can play in the development of next-generation therapeutics.

References

- Reddy, K. L., et al. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. Synlett, 26(01), 88-92.

- Roizen, J. L., et al. (2012). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 14(10), 2650-2653.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

Cenmed Enterprises. (R)-4-Morpholino-1-(phenylthio)-2-butylamine. Retrieved from [Link]

-

Hunan chemfish Pharmaceutical co.,Ltd. (R)-4-Morpholino-1-(phenylthio)-2-butylamine CAS NO.870812-95-6. Retrieved from [Link]

-

Chemsrc. (R)-4-MORPHOLINO-1-(PHENYLTHIO)-2-BUTYLAMINE price. Retrieved from [Link]

- Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(15), 3322-3325.

- Synfacts. (2020).

- Franz, A. K., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2886-2889.

- Jain, A., & Sahu, S. K. (2024).

-

ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

- 1. Buy (R)-4-Morpholino-1-(phenylthio)-2-butylamine | 870812-95-6 [smolecule.com]

- 2. (R)-4-Morpholino-1-(phenylthio)-2-butylamine | CymitQuimica [cymitquimica.com]

- 3. (R)-4-Morpholino-1-(phenylthio)-2-butylamine | 870812-95-6 [chemicalbook.com]

- 4. (R)-4-Morpholino-1-(phenylthio)-2-butylamine, CasNo.870812-95-6 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 5. (R)-4-MORPHOLINO-1-(PHENYLTHIO)-2-BUTYLAMINE Price at Chemsrc [m.chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of (R)-4-Morpholino-1-(phenylthio)-2-butylamine Structural Analogs

Abstract

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a chiral scaffold featuring a unique combination of a morpholine ring, a flexible butylamine linker, and a phenylthio group.[1] This constellation of functional groups makes it a compelling starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates, while the phenylthio group and the chiral amine offer multiple vectors for chemical modification to explore structure-activity relationships (SAR).[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of structural analogs of (R)-4-Morpholino-1-(phenylthio)-2-butylamine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Rationale for Analog Development

The parent compound, (R)-4-Morpholino-1-(phenylthio)-2-butylamine, serves as a foundational building block for creating libraries of novel chemical entities.[1] Its constituent parts each play a potential role in its bioactivity:

-

The Morpholine Ring: This heterocyclic motif is prevalent in a multitude of approved drugs.[2][3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding.[2]

-

The Chiral Butylamine Linker: The stereochemistry at the second carbon is likely crucial for specific interactions with chiral biological macromolecules like receptors and enzymes.[1] The length and flexibility of the butyl chain can be modified to optimize binding pocket occupancy.

-

The Phenylthio Group: This lipophilic group can engage in hydrophobic and pi-stacking interactions with target proteins. The sulfur atom can also act as a hydrogen bond acceptor. The phenyl ring is an ideal site for substitution to probe the electronic and steric requirements of the binding site.

The development of structural analogs is a cornerstone of modern drug discovery. By systematically modifying the parent structure, we can aim to:

-

Enhance potency and efficacy.

-

Improve selectivity for the desired biological target, thereby reducing off-target effects.

-

Optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

-

Reduce potential toxicity.

-

Elucidate the structure-activity relationship (SAR) to understand the key molecular features required for biological activity.

Design Strategy for Novel Analogs

A robust analog design strategy involves a multi-pronged approach, considering the key structural components of the parent molecule. The following modifications are proposed based on established medicinal chemistry principles for similar scaffolds.[2][3][4]

Modifications of the Phenylthio Moiety

The phenyl ring of the phenylthio group is a prime candidate for substitution to explore the impact of electronics and sterics on activity.

-

Electronic Effects: Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at the para or meta positions can modulate the electron density of the ring and its ability to engage in pi-stacking interactions.

-

Steric Effects: Varying the size of the substituent can probe the dimensions of the binding pocket.

-

Bioisosteric Replacement: The entire phenylthio group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different hydrogen bonding patterns and hydrophobic interactions.

Alterations to the Butylamine Linker

The length and rigidity of the linker between the chiral center and the morpholine nitrogen can significantly impact how the key pharmacophores are presented to the biological target.

-

Chain Length: Synthesizing analogs with shorter (propylamine) or longer (pentylamine) chains can determine the optimal distance between the morpholine and the phenylthio-bearing portion of the molecule.

-

Constrained Analogs: Introducing rigidity into the linker, for example, by incorporating a cyclopropyl or cyclobutyl ring, can lock the molecule into a more defined conformation, which may lead to higher potency if it matches the bioactive conformation.

Modifications of the Morpholine Ring

While the morpholine ring is often beneficial for pharmacokinetic properties, subtle modifications can still be explored.

-

Substitution on the Morpholine Ring: Introducing small alkyl groups on the carbon atoms of the morpholine ring can probe for additional hydrophobic interactions.

-

Bioisosteric Replacement: Replacing the morpholine with other six-membered heterocycles like piperazine or thiomorpholine can alter the hydrogen bonding capacity and overall polarity of the molecule.

Synthesis of (R)-4-Morpholino-1-(phenylthio)-2-butylamine and its Analogs

The following is a generalized, multi-step synthetic protocol for the parent compound, which can be adapted for the synthesis of the proposed analogs. This protocol is based on established methods for the synthesis of chiral amines and the introduction of morpholine and phenylthio moieties.[5][6]

General Synthetic Workflow

Sources

- 1. Buy (R)-4-Morpholino-1-(phenylthio)-2-butylamine | 870812-95-6 [smolecule.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

The Unseen Scaffolding: A Technical Guide to the Chiral Building Block (R)-4-Morpholino-1-(phenylthio)-2-butylamine

Introduction: The Strategic Importance of Chiral Intermediates in Modern Drug Discovery

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is relentless. The biological activities of stereoisomers can differ profoundly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. This reality has elevated the status of chiral building blocks—enantiopure molecules used as starting materials for the synthesis of more complex chiral compounds—to a cornerstone of medicinal chemistry.[1] (R)-4-Morpholino-1-(phenylthio)-2-butylamine emerges from this context not as a therapeutic agent itself, but as a sophisticated and valuable intermediate, a testament to the intricate planning and chemical artistry that underpins the creation of novel medicines.[2]

This technical guide provides an in-depth exploration of (R)-4-Morpholino-1-(phenylthio)-2-butylamine, from its structural rationale and synthetic pathways to its role as a versatile scaffold in the synthesis of potentially bioactive molecules. While there is no documented history of this compound as a standalone active pharmaceutical ingredient, its "discovery" lies in the recognition of its potential as a key synthetic intermediate.[2] Its history is intertwined with the broader evolution of asymmetric synthesis and the strategic use of chiral building blocks to streamline the drug discovery process.[1] The morpholine ring, a common feature in many approved drugs, imparts favorable physicochemical properties such as improved solubility and metabolic stability, making this building block particularly attractive for CNS drug discovery and other therapeutic areas.[3][4][5]

Molecular Architecture and Physicochemical Properties

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a chiral compound possessing a unique combination of functional groups that contribute to its synthetic versatility.[2] Its structure features a morpholino group, a phenylthio moiety, and a primary amine on a butyl backbone with a defined stereocenter at the C2 position.

| Property | Value | Source |

| CAS Number | 870812-95-6 | [6][7] |

| Molecular Formula | C₁₄H₂₂N₂OS | [6] |

| Molecular Weight | 266.40 g/mol | [6] |

| Appearance | Pale Yellow Oil (likely) | [] |

| Chirality | (R)-enantiomer | [2][6] |

| Key Functional Groups | Primary amine, Morpholine, Thioether | [2] |

The presence of the (R)-chiral center makes it a valuable precursor for stereospecific syntheses, allowing for the construction of enantiomerically pure final products.[2] The primary amine serves as a key handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the introduction of diverse substituents. The morpholine ring can influence the pharmacokinetic profile of a parent molecule, while the phenylthio group can be a precursor for other functionalities or play a role in biological activity.

Conceptual Synthesis: A Retrosynthetic Approach

Proposed Synthetic Protocol

The following protocol is a scientifically sound, proposed pathway for the synthesis of (R)-4-Morpholino-1-(phenylthio)-2-butylamine, constructed from analogous chemical reactions. This protocol is intended for experienced synthetic chemists in a controlled laboratory setting.

Part 1: Synthesis of a Chiral Precursor

A plausible synthetic strategy would likely start from a commercially available chiral starting material, such as a protected amino acid derivative. A closely related compound, 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine, is synthesized from (R)-benzyl 4-morpholino-4-oxo-1-(phenylthio)butan-2-ylcarbamate.[9] This suggests that our target compound could be derived from a similar intermediate, likely by reduction of the amide.

Step 1: Amide Formation

-

To a solution of (R)-3-amino-4-(phenylthio)butanoic acid (protected at the amine, e.g., with a Boc group) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and an organic base (e.g., triethylamine).

-

Add morpholine dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate under reduced pressure to yield the protected amide intermediate.

Step 2: Reduction of the Amide

-

Dissolve the protected amide intermediate from Step 1 in a dry, ethereal solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0 °C and slowly add a reducing agent (e.g., lithium aluminum hydride or borane-THF complex).

-

Allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction with a sequential addition of water, aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure to yield the Boc-protected (R)-4-Morpholino-1-(phenylthio)-2-butylamine.

Step 3: Deprotection of the Amine

-

Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane).

-

Stir the reaction at room temperature for 1-4 hours until the deprotection is complete.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the final product, (R)-4-Morpholino-1-(phenylthio)-2-butylamine.

Application in Drug Discovery: A Versatile Chiral Scaffold

The true value of (R)-4-Morpholino-1-(phenylthio)-2-butylamine lies in its potential as a starting point for the synthesis of a diverse range of more complex molecules. The primary amine provides a reactive site for elaboration, allowing for its incorporation into larger scaffolds.

While no specific drugs have been publicly documented as being synthesized from this exact intermediate, its structural motifs are present in numerous bioactive compounds. For instance, morpholine-containing compounds have been investigated as PI3 kinase inhibitors, and various phenylmorpholine derivatives have been explored as monoamine neurotransmitter reuptake inhibitors for conditions like obesity and depression.[10][11] The chiral nature of this building block would be critical in the development of stereoselective drugs in these classes.

Conclusion and Future Outlook

(R)-4-Morpholino-1-(phenylthio)-2-butylamine stands as a prime example of a chiral building block designed for purpose and efficiency in medicinal chemistry. Its "discovery" is not marked by a singular event, but by the collective understanding in the field that such pre-fabricated, stereochemically defined intermediates are essential for accelerating the drug discovery pipeline. The combination of a reactive primary amine, a favorable morpholine moiety, and a versatile phenylthio group, all arranged around a specific stereocenter, makes it a powerful tool for the synthesis of novel, enantiomerically pure drug candidates.

Future research will likely see the incorporation of this and similar building blocks into a wider array of therapeutic targets. As synthetic methodologies become more advanced, the strategic use of such well-designed intermediates will continue to be a key driver of innovation in the pharmaceutical industry. The history of this compound is still being written, not in the annals of marketed drugs, but in the laboratory notebooks of medicinal chemists who use it to build the medicines of tomorrow.

References

-

ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. Retrieved from [Link]

-

Biosave. (n.d.). 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine. Retrieved from [Link]

-

Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 586-606. [Link]

-

Dabur, S. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Retrieved from [Link]

-

PubMed. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

CCDC. (2022, October 5). Synthetic Routes to Pharmaceuticals Greatly Expanded Leading to New and More Effective Treatments. Retrieved from [Link]

- Google Patents. (n.d.). US20150080604A1 - Methods for preparing acrylic acid from biobased starting materials.

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

- Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.

- Google Patents. (n.d.). US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7243. [Link]

-

Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2134-2186. [Link]

-

EurekAlert!. (2022, October 6). Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective treatments. Retrieved from [Link]

-

Abouzid, K. A., & Khalil, N. A. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry, 16(16), 7837-7845. [Link]

-

Justia Patents. (n.d.). Chlorinated vinyl chloride-based resin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (R)-4-Morpholino-1-(phenylthio)-2-butylamine | 870812-95-6 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 870812-95-6|(R)-4-Morpholino-1-(phenylthio)-2-butylamine|BLD Pharm [bldpharm.com]

- 7. (R)-4-Morpholino-1-(phenylthio)-2-butylamine, CasNo.870812-95-6 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 9. 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (R)-4-Morpholino-1-(phenylthio)-2-butylamine

Introduction: Contextualizing the Inquiry

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount directive. A significant contributor to late-stage attrition is unfavorable pharmacokinetic properties, with metabolic instability being a primary culprit. A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate and cause toxicity. This guide provides a comprehensive framework for assessing the in vitro metabolic stability of a specific chiral molecule: (R)-4-Morpholino-1-(phenylthio)-2-butylamine (CAS No. 870812-95-6).

This compound presents an interesting case study due to its distinct structural motifs: a morpholine ring, a phenylthio group, and a primary amine on a chiral butyl backbone. While its direct mechanism of action is not widely documented, its structure suggests it is a valuable chiral building block or scaffold for the synthesis of novel bioactive compounds with potential therapeutic applications. Understanding its metabolic liabilities is therefore a critical first step in evaluating its potential as a drug candidate or a core component thereof. This document will detail the theoretical underpinnings, practical experimental design, and rigorous data interpretation required to characterize its metabolic fate.

Foundational Principles: Phase I and Phase II Metabolism

Drug metabolism is broadly categorized into two phases. Phase I reactions involve the introduction or unmasking of functional groups (e.g., hydroxylation, oxidation, reduction) to increase polarity. These are primarily mediated by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate excretion. A comprehensive stability assessment must consider both pathways.

Predicted Metabolic Fate of (R)-4-Morpholino-1-(phenylthio)-2-butylamine

The chemical structure of the target compound provides critical clues to its potential metabolic vulnerabilities.

-

Morpholine Ring: The morpholine moiety is common in medicinal chemistry, often conferring favorable physicochemical properties. However, it is not metabolically inert. Common metabolic pathways include C-N bond cleavage, leading to ring-opening and the formation of an amino acid intermediate, which can be further deaminated and oxidized. N-oxidation is also a possibility.

-

Phenylthio Group: The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for sulfur-containing compounds.

-

Alkyl-Amine Chain: The primary amine and adjacent carbons are potential sites for oxidation and dealkylation.

Based on these structural features, a map of potential metabolic transformations can be proposed.

Caption: Predicted metabolic pathways for the target compound.

Strategic Selection of In Vitro Assay Systems

Choosing the correct biological matrix is essential for generating relevant data. The three most common systems derived from the liver, the primary site of drug metabolism, are liver microsomes, S9 fractions, and hepatocytes.

| Test System | Composition | Pros | Cons | Primary Application |

| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes. | Cost-effective, high-throughput, well-characterized. | Lacks cytosolic enzymes and cofactors; no representation of cellular transport. | Initial screening for Phase I metabolic stability. |

| S9 Fraction | Supernatant from a 9000g centrifugation of liver homogenate; contains both microsomes and cytosol. | Contains a broad range of both Phase I and Phase II enzymes (e.g., SULTs, GSTs). | Requires addition of multiple cofactors; less representative of intact cell environment than hepatocytes. | Broader screening including cytosolic enzymes. |

| Hepatocytes | Intact, viable liver cells. | The "gold standard"; contains the full complement of metabolic enzymes, cofactors, and transporters. | More expensive, lower throughput, limited viability in suspension. | Comprehensive assessment of overall metabolism and clearance, including transport effects. |

Recommendation: A tiered approach is most effective.

-

Tier 1: Liver Microsomal Stability Assay. To quickly assess liability to CYP-mediated (Phase I) metabolism.

-

Tier 2: Hepatocyte Stability Assay. If the compound is stable in microsomes, this assay will provide a more complete picture, incorporating Phase II metabolism and cellular uptake.

Experimental Workflow and Protocols

A successful metabolic stability study hinges on a meticulously executed workflow, from reagent preparation to data analysis.

Caption: General experimental workflow for in vitro stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic liability.

A. Reagents & Materials:

-

(R)-4-Morpholino-1-(phenylthio)-2-butylamine (Test Article)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive Controls: Verapamil (high turnover), Imipramine (medium turnover)

-

Negative Control: Procainamide (low turnover)

-

Internal Standard (IS): A structurally similar, stable compound (e.g., a deuterated analog)

-

Acetonitrile (ACN), HPLC-grade

-

DMSO, HPLC-grade

-

96-well incubation plates and collection plates

B. Experimental Procedure:

-

Prepare Stock Solutions:

-

Dissolve the test article and controls in DMSO to a concentration of 10 mM.

-

Prepare a working solution of 1 µM test article by serial dilution in buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.

-

-

Prepare Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer, microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

-

Prepare a parallel master mix without the NADPH system to serve as a negative control for cofactor-dependent metabolism.

-

-

Incubation:

-

Aliquot the master mix(es) into the 96-well plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the reaction by adding the 1 µM test article/control working solution to the wells. The final incubation volume is typically 200 µL.

-

-

Sampling & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold ACN with the internal standard. The ACN serves to precipitate the protein and halt the reaction.

-

The 0-minute time point sample is taken immediately after adding the test article.

-

-

Sample Processing:

-

Seal and vortex the collection plate.

-

Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal protein.

-

Transfer the supernatant to a new plate for analysis.

-

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability.

A. Reagents & Materials:

-

All materials from Protocol 1.

-

Cryopreserved Human Hepatocytes (plateable or suspension)

-

Williams' Medium E or similar hepatocyte maintenance medium.

-

Trypan Blue for cell viability assessment.

B. Experimental Procedure:

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.

-

Transfer to pre-warmed incubation medium and gently centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh medium and determine cell density and viability using Trypan Blue. Viability should be >80%.

-

Dilute the cell suspension to the desired final concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).

-

-

Prepare Stock Solutions:

-

Same as in the microsomal assay. Prepare a 1 µM working solution of the test article in incubation medium.

-

-

Incubation:

-

Add the hepatocyte suspension to a non-coated plate.

-

Pre-incubate at 37°C in a humidified CO2 incubator with gentle shaking (e.g., 100 rpm).

-

Initiate the reaction by adding an equal volume of the 1 µM test article working solution.

-

-

Sampling & Quenching:

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a collection plate containing ice-cold ACN with the internal standard. For expected low-turnover compounds, longer time points (e.g., up to 4 or 24 hours) may be necessary using plated hepatocytes.

-

-

Sample Processing:

-

Identical to the microsomal assay: vortex, centrifuge, and transfer the supernatant for analysis.

-

Analytical Quantification: The Role of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed.

-

Liquid Chromatography (LC): Separates the parent compound from potential metabolites and matrix components based on physicochemical properties.

-

Tandem Mass Spectrometry (MS/MS): Provides highly specific detection and quantification. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular weight of the parent compound) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of mass confirmation, dramatically reducing interference and ensuring accurate quantification.

The amount of the parent compound remaining at each time point is determined by comparing the peak area ratio of the analyte to the constant internal standard.

Data Analysis and Interpretation

The primary goal is to determine the rate of disappearance of the parent compound, which is then used to calculate key stability parameters.

-

Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

Determine the Rate Constant (k): If the plot is linear, it indicates first-order kinetics. The slope of this line is the elimination rate constant (-k).

-

Calculate Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

-

Formula: t½ = 0.693 / k

-

-

Calculate In Vitro Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein or cells used.

-

Formula (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)

-

Formula (Hepatocytes): CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume in µL / number of hepatocytes in millions)

-

These values allow for the rank-ordering of compounds and can be used in more complex models to predict in vivo human hepatic clearance.

Example Data Summary:

| Compound | Time (min) | % Remaining (HLM) | Time (min) | % Remaining (Hepatocytes) | t½ (min) (HLM) | CLint (µL/min/mg) (HLM) | t½ (min) (Hepatocytes) | CLint (µL/min/10^6 cells) (Hepatocytes) | Stability Class |

| Test Article | 0 | 100 | 0 | 100 | 45.2 | 30.7 | 77.0 | 18.0 | Moderate |

| 5 | 92.1 | 15 | 87.5 | ||||||

| 15 | 78.5 | 30 | 76.1 | ||||||

| 30 | 59.3 | 60 | 58.2 | ||||||

| 45 | 48.2 | 90 | 45.8 | ||||||

| 60 | 35.1 | 120 | 36.9 | ||||||

| Verapamil | 60 | <10 | 120 | <15 | <15 | >92 | <20 | >69 | High Turnover |

| Procainamide | 60 | >95 | 120 | >90 | >120 | <5.8 | >120 | <11.5 | Low Turnover |

Conclusion and Forward Outlook

This guide outlines a robust, scientifically-grounded approach to evaluating the in vitro metabolic stability of (R)-4-Morpholino-1-(phenylthio)-2-butylamine. By employing a tiered strategy starting with human liver microsomes and progressing to hepatocytes, researchers can gain a comprehensive understanding of the compound's susceptibility to both Phase I and Phase II metabolism. The resulting data, particularly the calculated intrinsic clearance (CLint), is indispensable for making informed decisions in the drug discovery pipeline. It enables the ranking of lead candidates, informs structure-activity relationship (SAR) studies to mitigate metabolic liabilities, and provides essential parameters for predicting human pharmacokinetics. Adherence to these rigorous experimental and analytical standards, grounded in regulatory expectations, is fundamental to advancing promising molecules toward clinical success.

References

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

-

Cyprotex. (n.d.). S9 Stability. Evotec. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 8(1), 11–17. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

-

MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]

- Poupin, P., et al. (1998).

An In-depth Technical Guide to the Potential Biological Targets of (R)-4-Morpholino-1-(phenylthio)-2-butylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a chiral small molecule with potential therapeutic applications. While direct biological studies on this specific compound are not extensively documented in publicly available literature, its structural features strongly suggest a number of plausible biological targets. This guide provides a comprehensive analysis of these potential targets, with a primary focus on monoamine oxidases (MAOs) due to the compound's core phenylethylamine scaffold. We present the scientific rationale for this hypothesis, detailed experimental protocols for target validation, and a framework for interpreting potential results. This document is intended to serve as a foundational resource for researchers initiating investigation into the pharmacological profile of this compound.

Introduction to (R)-4-Morpholino-1-(phenylthio)-2-butylamine

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a synthetic organic compound characterized by a chiral butanamine backbone substituted with a morpholine ring, a phenylthio group, and a primary amine. Its molecular formula is C₁₄H₂₂N₂OS, and it has a molecular weight of 266.40 g/mol .[1][2] The presence of these distinct functional groups suggests its potential to interact with various biological macromolecules.

-

Phenylethylamine Core: The foundational structure of the molecule is a substituted phenylethylamine. This class of compounds is well-known for its interactions with the central nervous system, particularly with monoaminergic systems.[3]

-

Morpholine Moiety: The morpholine ring is a common feature in many approved and experimental drugs, often improving physicochemical and pharmacokinetic properties.[4] It can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets.

-

Phenylthio Group: The phenylthio substituent significantly influences the lipophilicity of the molecule, which can affect its ability to cross cellular membranes and interact with hydrophobic binding sites on target proteins.

-

Chirality: The (R)-enantiomer designation indicates a specific three-dimensional arrangement of atoms. This stereochemistry is critical, as biological systems are chiral, and different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[4]

Given the lack of direct studies, this guide will extrapolate from the known biological activities of structurally similar compounds to propose and investigate the most probable biological targets.

Primary Hypothesis: Monoamine Oxidases as Key Biological Targets

The most compelling hypothesis for the biological activity of (R)-4-Morpholino-1-(phenylthio)-2-butylamine is its potential to act as an inhibitor of monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[6]

2.1. Scientific Rationale Based on Structural Analogy

The core of (R)-4-Morpholino-1-(phenylthio)-2-butylamine is a phenylethylamine skeleton, which is the endogenous substrate for MAO-B. Many substituted phenylethylamines are known to be potent and selective MAO inhibitors. The structure-activity relationship (SAR) of phenylethylamine-based MAO inhibitors provides a strong basis for our hypothesis:

-

Amine Group: The primary amine is a key feature for recognition by the MAO active site.

-

Aromatic Ring: The phenyl ring (in the phenylthio group) can engage in π-π stacking and hydrophobic interactions within the enzyme's substrate-binding cavity.

-

Substitutions: The morpholino and phenylthio groups can be viewed as substituents on the phenylethylamine backbone that can modulate the compound's affinity and selectivity for MAO-A versus MAO-B.

2.2. Potential Mechanism of Action

If (R)-4-Morpholino-1-(phenylthio)-2-butylamine acts as an MAO inhibitor, it would likely bind to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This would lead to an increase in the synaptic concentrations of these neurotransmitters, which could have a range of downstream physiological effects, including antidepressant, anxiolytic, or neuroprotective activities.

2.3. Visualizing the Proposed Mechanism

The following diagram illustrates the general mechanism of MAO action and the proposed inhibitory effect of our compound of interest.

Caption: Proposed mechanism of MAO inhibition.

Experimental Validation of MAO Inhibition

To empirically test the hypothesis that (R)-4-Morpholino-1-(phenylthio)-2-butylamine is an MAO inhibitor, a series of in vitro enzymatic assays should be performed. The MAO-Glo™ Assay from Promega is a robust and widely used platform for this purpose.[7][8]

3.1. MAO-Glo™ Assay Principle

The MAO-Glo™ Assay is a luminescent-based method that measures the activity of MAO-A and MAO-B.[7] The assay utilizes a luminogenic MAO substrate that is converted by MAO into luciferin. The luciferin is then detected by luciferase, producing a light signal that is directly proportional to MAO activity.[7][9] The use of specific inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) allows for the selective determination of the activity of each isoform.[10]

3.2. Experimental Workflow

The following diagram outlines the workflow for assessing the MAO inhibitory potential of the test compound.

Caption: Experimental workflow for MAO inhibition assay.

3.3. Detailed Protocol: In Vitro MAO-Glo™ Assay

Materials:

-

MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)[11]

-

Recombinant human MAO-A and MAO-B enzymes

-

(R)-4-Morpholino-1-(phenylthio)-2-butylamine (test compound)

-

Clorgyline (MAO-A specific inhibitor, positive control)

-

Pargyline or Selegiline (MAO-B specific inhibitor, positive control)[6]

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well white opaque microplates

-

Luminometer

Procedure:

-